![molecular formula C19H12FN3OS B2390860 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-65-2](/img/structure/B2390860.png)
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promise as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in the context of oxidative stress and cellular damage. These compounds may help protect cells from free radicals and oxidative damage .
Antimicrobial Activity
Researchers have identified novel thiazolo[4,5-b]pyridines with potent antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. Their antimicrobial activity could be explored for drug development .
Herbicidal Effects
Certain thiazolo[4,5-b]pyridines exhibit herbicidal properties. Investigating their mode of action and specificity against weeds could contribute to the development of environmentally friendly herbicides .
Anti-inflammatory Potential
Thiazolo[4,5-b]pyridines have demonstrated anti-inflammatory effects. Understanding their mechanisms of action and evaluating their potential as anti-inflammatory agents could be valuable for treating inflammatory conditions .
Antifungal Properties
Some thiazolo[4,5-b]pyridines exhibit antifungal activity. These compounds could be explored further for their efficacy against fungal infections .
Antitumor Activity
Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties. These compounds may interfere with tumor growth pathways and could be investigated as potential anticancer agents .
Histamine H3 Receptor Antagonists
Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These molecules could play a role in modulating histamine signaling pathways and may have implications in neurological disorders .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, through a strong charged interaction . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton . This allows the compound to bind more effectively to Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, the compound can potentially suppress the overactive signaling in this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in the signaling of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules can potentially affect the compound’s binding to its target
properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOVWDUMJGJGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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